Levocabastin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Levocabastine is a selective second-generation histamine H1 receptor antagonist, discovered at Janssen Pharmaceutica in 1979 . It is primarily used for the treatment of allergic conjunctivitis and allergic rhinitis . Levocabastine is known for its high specificity and potency in blocking histamine receptors, making it an effective antihistamine .

準備方法

The synthesis of levocabastine involves several key steps. One practical and sustainable method for its synthesis includes the preparation of an optically active key intermediate without chiral resolution and effective detosylation . The process does not require chromatographic purification and provides levocabastine hydrochloride in greater than 99.5% purity with a 14.2% overall yield . Another method involves the preparation of key intermediate by chiral resolution, deprotection by electrolysis, and coupling of piperidine and ketone by reductive amination .

化学反応の分析

Levocabastine undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are essential in the synthesis and modification of levocabastine.

Substitution Reactions: Common reagents and conditions used in these reactions include strong acids and bases, which facilitate the substitution of functional groups.

Major Products: The primary product formed from these reactions is levocabastine hydrochloride, which is used in pharmaceutical formulations.

科学的研究の応用

Levocabastine has a wide range of scientific research applications:

Chemistry: It is used as a tool to study histamine H1 receptors and neurotensin receptors.

Biology: Levocabastine is employed in research related to allergic reactions and immune response modulation.

Industry: Levocabastine is formulated into ophthalmic suspensions and nasal sprays for commercial use.

作用機序

Levocabastine works by competing with histamine for H1 receptor sites on effector cells, preventing histamine binding and activity . It does not block histamine release but prevents its binding and subsequent effects. Levocabastine also binds to neurotensin 2 receptors, acting as a neurotensin agonist, which can induce some degree of analgesia .

類似化合物との比較

Levocabastine is compared with other antihistamines such as sodium cromoglycate, beclomethasone, astemizole, and terfenadine . While levocabastine is superior to sodium cromoglycate in alleviating symptoms of seasonal allergic conditions, it is less effective than beclomethasone in relieving nasal blockage . Levocabastine’s prompt onset of antiallergic activity differentiates it from sodium cromoglycate, which requires maintenance treatment .

Conclusion

Levocabastine is a highly effective and selective histamine H1 receptor antagonist with significant applications in medicine and scientific research. Its unique properties and mechanisms of action make it a valuable tool in the study and treatment of allergic conditions.

特性

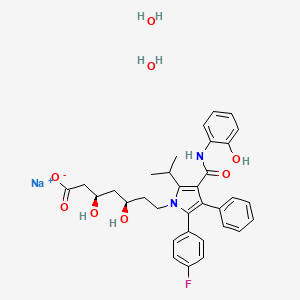

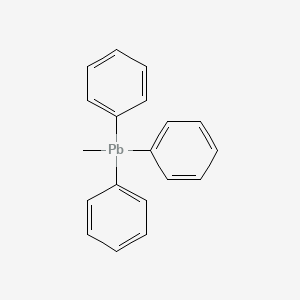

分子式 |

C26H29FN2O2 |

|---|---|

分子量 |

420.5 g/mol |

IUPAC名 |

(3R,4S)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid |

InChI |

InChI=1S/C26H29FN2O2/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20/h2-10,19,23H,11-17H2,1H3,(H,30,31)/t19-,23?,25?,26-/m0/s1 |

InChIキー |

ZCGOMHNNNFPNMX-TUXHGLMRSA-N |

異性体SMILES |

C[C@H]1CN(CC[C@]1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F |

正規SMILES |

CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[16,26-bis(4-carboxyphenyl)-7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoic acid](/img/structure/B13835570.png)

![Ethyl 4-[[3-methyl-2-(thiophene-2-carbonylamino)pentanoyl]amino]benzoate](/img/structure/B13835587.png)

![2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13835596.png)

![2-Benzyloxyphenylboronic acid pinacol ester[1027757-13-6]](/img/structure/B13835614.png)

![(4S)-4-(2-methylpropyl)-2-[6-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13835642.png)